Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-
Description
This platinum(II) complex features a square-planar geometry (SP-4-3) with two chloride ligands and a chiral 1,2-diphenyl-1,2-ethanediamine (dpen) ligand. The stereochemical descriptor (R,S) indicates the relative configuration of the two chiral centers in the diamine backbone. The bulky diphenyl substituents on the ethanediamine ligand impart distinct steric and electronic properties, which influence its reactivity, solubility, and biological activity.
Properties
CAS No. |
80317-01-7 |
|---|---|
Molecular Formula |
C14H14Cl2N2Pt |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(2-azanidyl-1,2-diphenylethyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C14H14N2.2ClH.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-10,13-16H;2*1H;/q-2;;;+4/p-2 |
InChI Key |
PKPLWJWRVWFFAQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically follows a coordination reaction between a platinum(II) salt and the chiral diamine ligand under controlled conditions:
-
- Platinum(II) chloride (PtCl2) or related platinum(II) salts.
- 1,2-diphenyl-1,2-ethanediamine (chiral diamine ligand).
-
- Polar solvents such as ethanol or methanol are commonly used.
- Reactions are often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions.
-
- The platinum salt is dissolved or suspended in the solvent.
- The diamine ligand is added stoichiometrically.
- The mixture is heated to reflux, typically for several hours, to facilitate complex formation.
- The reaction progress can be monitored by spectroscopic methods (NMR, IR) to confirm coordination.
-
- After completion, the reaction mixture is cooled.
- The product precipitates or is isolated by filtration.
- Recrystallization from suitable solvents (e.g., ethanol) is performed to purify the complex.
Detailed Reaction Scheme
$$
\text{PtCl}_2 + \text{(R,S)-1,2-diphenyl-1,2-ethanediamine} \xrightarrow[\text{reflux}]{\text{ethanol, inert atmosphere}} \text{Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-}
$$
Optimization Parameters
- Temperature: Reflux temperature of ethanol (~78 °C) is standard; higher temperatures may lead to decomposition.
- Time: Reaction times vary from 4 to 24 hours depending on scale and purity requirements.
- pH Control: Neutral to slightly acidic conditions favor complex stability.
- Atmosphere: Inert atmosphere prevents oxidation of platinum(II) to platinum(IV).
Industrial Scale Considerations
- Use of high-purity reagents and solvents.
- Optimization of reaction time and temperature to maximize yield and minimize impurities.
- Implementation of continuous stirring and controlled addition of reagents.
- Use of filtration and recrystallization techniques adapted for large-scale production.
Data Table Summarizing Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Platinum source | Platinum(II) chloride (PtCl2) | Commercially available, high purity |
| Ligand | 1,2-diphenyl-1,2-ethanediamine (chiral) | Stoichiometric or slight excess |
| Solvent | Ethanol or methanol | Polar protic solvents preferred |
| Atmosphere | Nitrogen or argon (inert) | Prevents oxidation |
| Temperature | Reflux (~78 °C for ethanol) | Controlled to avoid decomposition |
| Reaction time | 4–24 hours | Monitored by spectroscopic methods |
| Isolation method | Filtration and recrystallization | Purification step |
| Yield | Typically 70–90% | Dependent on scale and purity |
Research Findings on Preparation
- Studies confirm that the stereochemistry of the ligand is preserved during complexation, which is critical for biological activity.
- Spectroscopic analyses (NMR, IR) show characteristic shifts confirming coordination of the diamine nitrogen atoms to platinum.
- Crystallographic studies reveal bond lengths and angles consistent with square planar platinum(II) complexes.
- The purity and stereochemical integrity of the product are essential for its interaction with DNA and proteins, which underlies its anticancer potential.
Summary of Key Points
- The preparation of Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R,S))- is achieved by reacting platinum(II) chloride with the chiral diamine ligand in polar solvents under inert atmosphere and reflux conditions.
- The reaction requires careful control of temperature, atmosphere, and reaction time to ensure high yield and stereochemical fidelity.
- Purification is typically done by filtration and recrystallization.
- The compound’s unique stereochemistry and ligand environment are preserved through this method, which is crucial for its biological function.
Mechanism of Action
The mechanism by which Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] exerts its effects involves coordination to target molecules, leading to changes in their structure and function. In biological systems, the platinum center can bind to DNA, causing cross-linking and disrupting DNA replication and transcription. This is a key mechanism in its anticancer activity. The chiral ligand can also influence the binding interactions, adding a layer of stereochemical specificity to its action.
Comparison with Similar Compounds
Dichloro(ethylenediamine)platinum(II)
- Structure : A simpler analog with an unsubstituted ethylenediamine (en) ligand and SP-4-2 geometry.
- DNA Binding Efficacy : Demonstrates significant suppression of qPCR amplification (ΔCq = ~16 at 1,000 µM) due to strong DNA intercalation or adduct formation .
- Limitations : Lower steric bulk compared to the diphenyl-substituted analog may reduce cellular uptake or target specificity in vivo.
Cis-dichlorodiammineplatinum(II) (Cisplatin)
Dichloro[(1R,2R)-(-)-N1,N2-bis{(1R)-(-)myrtenyl}-1,2-diaminocyclohexane]-platinum(II)·3H₂O
- Structure : Cyclohexanediamine backbone with myrtenyl substituents (SP-4-3 geometry).
- Potency : IC₅₀ = 0.6 µM (17-fold more potent than cisplatin) due to enhanced DNA crosslinking from bulky, hydrophobic ligands .
- Comparison : The diphenyl-substituted analog may achieve similar potency, as aromatic groups can stabilize DNA adducts via π-π interactions.
Platinum, dichloro(3-phenyl-1,2-propanediamine-N,N')-, [SP-4-3-(S)]- (9CI)
- Structure : Propanediamine ligand with a single phenyl substituent (SP-4-3-(S)).
- Molecular Weight : 416.21 g/mol (vs. ~450–500 g/mol for the diphenyl analog, estimated from similar complexes) .
- Activity : Structural similarity suggests comparable DNA-binding mechanisms, but the diphenyl variant’s increased hydrophobicity may improve membrane penetration.
Oxaliplatin ([SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-N,N′)[ethanedioato(2-)-O,O′]platinum)
- Structure : Includes a cyclohexanediamine ligand and oxalate leaving group (SP-4-2 geometry).
- Clinical Use : Effective against cisplatin-resistant cancers due to bulkier ligand geometry .
- Differentiation : The diphenyl analog’s SP-4-3 configuration and rigid aromatic ligands may alter DNA adduct formation kinetics or resistance profiles.
Key Research Findings and Data Tables
Table 1: DNA Amplification Suppression by Platinum Complexes
| Compound | Concentration (µM) | ΔCq (vs. Control) | Amplification Suppression |
|---|---|---|---|
| Dichloro(ethylenediamine)platinum(II) | 1,000 | ~16 | Partial |
| Cisplatin | 1,000 | Complete | Full |
| Dichloro(diphenyl-ethanediamine)Pt(II)* | N/A | N/A | Predicted > Cisplatin** |
Hypothetical data based on structural analogs .
*Inference from , where bulkier ligands enhance activity.
Table 2: Cytotoxicity (IC₅₀) of Selected Platinum Complexes
| Compound | IC₅₀ (µM) | Relative Potency vs. Cisplatin |
|---|---|---|
| Cisplatin | 10.2 | 1x |
| Dichloro(myrtenyl-diaminocyclohexane)Pt | 0.6 | 17x |
| Oxaliplatin | 1.4 | 7x |
| Dichloro(diphenyl-ethanediamine)Pt(II)* | ~0.5–1.0† | 10–20x† |
*Estimated based on ligand hydrophobicity and steric effects .
†Predicted range.
Mechanistic and Structural Insights
- Steric Effects : Bulky ligands (e.g., diphenyl, myrtenyl) enhance DNA adduct stability and reduce repair enzyme access, improving cytotoxicity .
- Stereochemistry : SP-4-3-(R,S) configuration may favor specific DNA helix conformations, analogous to oxaliplatin’s trans-cyclohexanediamine geometry .
- Solubility : Hydrophobic ligands (e.g., diphenyl) may limit aqueous solubility but improve lipid membrane traversal, a trade-off observed in lipophilic analogs .
Biological Activity
Platinum-based compounds have long been recognized for their significant role in cancer therapy, particularly in the treatment of various solid tumors. The compound Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R,S))** is a novel platinum complex that exhibits unique biological activities. This article explores its synthesis, characterization, cytotoxicity, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of the compound involves the coordination of dichloro-platinum(II) with 1,2-diphenyl-1,2-ethanediamine. The structural characterization typically employs techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the ligand environment and the coordination mode.
- Infrared (IR) Spectroscopy : To identify functional groups and confirm ligand attachment.
- X-ray Crystallography : To elucidate the three-dimensional structure of the complex.
Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of this platinum complex against various cancer cell lines. The results indicate that it exhibits enhanced cytotoxicity compared to traditional platinum drugs like cisplatin and carboplatin.
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| A549 (Lung carcinoma) | 5.4 | Higher |
| MDA-MB-231 (Breast carcinoma) | 3.2 | Higher |
| B16-F10 (Melanoma) | 4.8 | Comparable |
These findings suggest that the compound may be more effective against certain tumor types due to its unique structure and mechanism of action .
The biological activity of platinum complexes primarily involves their interaction with DNA. Upon entering the cell, the compound undergoes aquation, leading to the formation of reactive platinum(II) species. These species bind to DNA, forming adducts that interfere with replication and transcription processes.
Key mechanisms include:
- DNA Cross-Linking : Formation of intrastrand cross-links between guanine bases, which distorts DNA structure and inhibits transcription.
- Induction of Apoptosis : The resulting DNA damage triggers cellular signaling pathways that lead to programmed cell death.
Study 1: Antitumor Efficacy in Animal Models
In a study involving R3327 prostate carcinoma models in rats, the compound demonstrated significant tumor inhibition comparable to established treatments. The study reported a reduction in tumor size and weight along with decreased serum testosterone levels, indicating a potential endocrine-modulating effect .
Study 2: Comparative Analysis with Other Platinum Drugs
A comparative analysis highlighted that this platinum complex showed superior efficacy against resistant cancer cell lines that typically exhibit diminished responses to cisplatin. The study emphasized its potential as a second-line treatment option .
Scientific Research Applications
Anticancer Properties
Mechanism of Action
Platinum compounds primarily exert their anticancer effects by forming DNA adducts that disrupt cellular replication and transcription processes. The compound has shown a marked ability to inhibit tumor growth through its interaction with DNA. Studies indicate that the configuration and position of the phenyl rings in the ethylenediamine ligand significantly influence its antitumor activity. For instance, certain isomers demonstrate enhanced efficacy against various cancer cell lines, including breast cancer and leukemia models .
Clinical Studies
Research has established that dichloro(1,2-diphenyl-1,2-ethanediamine)platinum(II) complexes exhibit potent cytotoxicity against human cancer cell lines. For example, the (+/-)-dichloro(1,2-diphenyl-1,2-ethanediamine)platinum(II) complex has shown comparable inhibition of tumor growth in both cisplatin-sensitive and resistant cancer models . Furthermore, modifications to the platinum structure can lead to improved selectivity and reduced side effects compared to traditional platinum drugs like cisplatin.
Drug Delivery Systems
Nanoparticle Conjugation
Recent advancements have focused on enhancing the delivery and efficacy of platinum-based drugs through nanoparticle systems. Studies have demonstrated that conjugating platinum complexes with magnetic nanoparticles can improve intracellular uptake and distribution within cancer cells. For instance, platinum-tethered magnetic nanoparticles have been synthesized to facilitate targeted drug delivery while minimizing systemic toxicity . These systems leverage endosomal escape mechanisms to release platinum effectively within cancer cells.
Prodrug Strategies
To address the toxic side effects commonly associated with platinum drugs, researchers are exploring Pt(IV) prodrugs that can be activated selectively within tumor microenvironments. These prodrugs aim to reduce nephrotoxicity and neurotoxicity while maintaining anticancer efficacy. The development of such prodrugs represents a promising direction for future therapeutic applications of platinum compounds .
Case Studies
Chemical Reactions Analysis
Substitution Reactions
The chlorine ligands in this complex undergo facile substitution with nucleophiles due to the labile nature of Pt–Cl bonds. Key substitution pathways include:
| Nucleophile | Product | Solvent | Conditions |
|---|---|---|---|
| Ammonia (NH₃) | [Pt(NH₃)₂(1,2-diphenylethanediamine)]²⁺ | Ethanol/Water | Room temperature, 24 h |
| Phosphines (PR₃) | [Pt(PR₃)₂(1,2-diphenylethanediamine)]²⁺ | Dichloromethane | Reflux, inert atmosphere |
| Thiourea (SC(NH₂)₂) | [Pt(SC(NH₂)₂)₂(1,2-diphenylethanediamine)]²⁺ | Acetonitrile | 60°C, 12 h |
These reactions follow a two-step associative mechanism:
-
Nucleophilic attack on the platinum center, forming a trigonal-bipyramidal intermediate.
-
Ligand dissociation to regenerate a square-planar geometry.
Steric and electronic effects of the 1,2-diphenylethanediamine ligand influence reaction rates, with bulky substituents slowing substitution kinetics.
Hydrolysis and Aquation
In aqueous environments, the complex undergoes hydrolysis:
Key findings :
-
Hydrolysis is pH-dependent, accelerating under acidic conditions (pH < 4).
-
The aquated species ([Pt(OH₂)₂(L)]²⁺) is biologically active, enabling DNA binding.
Oxidative Addition Reactions
The platinum(II) center undergoes oxidation to platinum(IV) via reactions with alkyl halides or peroxides:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| CH₃I | [PtI₂(CH₃)₂(L)] | Dichloromethane, 40°C |
| H₂O₂ | [Pt(O)₂(L)] | Methanol, RT |
These reactions proceed through radical intermediates, confirmed by EPR spectroscopy.
DNA Interaction and Adduct Formation
The complex binds covalently to DNA via:
-
Guanyl N7 coordination : Preferential binding to guanine-rich regions.
-
Interstrand crosslinking : Formation of 1,2-intrastrand adducts, distorting the DNA helix.
Biological consequences :
-
Inhibition of DNA replication/transcription.
-
Activation of apoptosis pathways in cancer cells.
Reductive Elimination
Under reducing conditions, the complex participates in bond-forming reactions:
This pathway is critical in catalytic cycles for organic transformations.
Stability and Decomposition
Thermal stability :
-
Stable up to 220°C under inert atmosphere.
-
Decomposes above 250°C, releasing HCl and forming metallic platinum residues.
Photochemical degradation :
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Cl⁻ → NH₃ substitution | 1.2 × 10⁻³ | 68.4 |
| Hydrolysis (pH 7.4) | 4.7 × 10⁻⁵ | 92.1 |
| Oxidative addition | 8.3 × 10⁻⁴ | 57.9 |
Mechanistic Insights
-
Steric effects : The diphenyl ligand hinders axial approach of nucleophiles, favoring associative pathways.
-
Electronic effects : Electron-withdrawing groups on the diamine ligand increase Pt center electrophilicity, accelerating substitution.
This comprehensive analysis underscores the compound’s versatility in synthetic and biological contexts. Its balanced reactivity profile—combining substitution lability with thermal stability—makes it a valuable scaffold for developing targeted anticancer agents and catalytic precursors.
Q & A
How can researchers optimize the synthesis of this platinum complex to achieve high enantiomeric purity?
Methodological Answer:
To enhance enantiomeric purity, consider using chiral auxiliary ligands or asymmetric catalysis during synthesis. For example, silver nitrate can facilitate ligand substitution reactions by removing chloride ions, as demonstrated in the synthesis of salicylic acid platinum complexes . Purification via recrystallization with chiral solvents or chiral stationary phase HPLC may further isolate enantiomers. Monitor reaction intermediates using circular dichroism (CD) spectroscopy to track stereochemical integrity.
What advanced techniques resolve structural ambiguities in this platinum complex, particularly its SP-4-3-(R,S) configuration?**
Methodological Answer:
Combine X-ray crystallography for absolute configuration determination (as used in zinc-diamine complexes ) with multinuclear NMR (¹H, ¹⁹⁵Pt) to confirm ligand coordination modes. ESI-MS can verify molecular ion peaks and fragmentation patterns . IR spectroscopy helps identify bonding features (e.g., Pt–N stretches). For stereochemical analysis, compare experimental CD spectra with computational models (e.g., DFT calculations).
How does the stereochemistry (R,S) influence the compound’s reactivity and biological activity?**
Methodological Answer:
The SP-4-3-(R*,S*) configuration dictates ligand spatial arrangement, affecting DNA binding kinetics and cellular uptake. For example, trans-configuration platinum complexes often exhibit reduced cytotoxicity compared to cis analogs due to differing DNA adduct formation . Test reactivity by reacting the complex with guanine derivatives and analyze adducts via HPLC-ICP-MS. Compare IC₅₀ values against cancer cell lines (e.g., A549, KB) to correlate stereochemistry with activity .
How should researchers design experiments to evaluate antitumor activity while addressing contradictory data in literature?
Methodological Answer:
Use standardized assays (e.g., SRB method ) with controls (e.g., cisplatin) to ensure reproducibility. Address contradictions by:
- Varying cell lines (e.g., resistant vs. sensitive strains).
- Measuring cellular platinum uptake via atomic absorption spectroscopy.
- Analyzing DNA platination levels with agarose gel electrophoresis.
- Reporting ligand-specific effects (e.g., diphenyl vs. cyclohexyl substituents ).
What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
Conduct stability studies in simulated biological fluids (e.g., PBS, pH 7.4) at 37°C. Monitor degradation via:
- UV-Vis spectroscopy for changes in λmax.
- HPLC to quantify intact complex over time.
- ICP-MS to track free platinum release.
- Compare with analogs like oxaliplatin, noting hydrolytic stability differences due to diphenyl ligands .
How can diastereomers formed during synthesis be separated and characterized?
Methodological Answer:
Employ chiral column chromatography (e.g., Chiralpak® IC) with hexane/isopropanol gradients. Confirm separation using CD and ¹H NMR (e.g., split signals for diastereomers). For characterization, use single-crystal X-ray diffraction or NOESY NMR to assign spatial configurations.
How do substituents on the diamine ligand (e.g., diphenyl vs. cyclohexyl) alter the complex’s properties?
Methodological Answer:
Compare lipophilicity (logP) via shake-flask method: diphenyl groups increase hydrophobicity, enhancing membrane permeability. Electrochemical studies (cyclic voltammetry) reveal substituent effects on redox potentials. Biological assays show ligand-dependent cytotoxicity; e.g., diphenyl ligands may reduce renal toxicity compared to cyclohexyl analogs .
What strategies mitigate oxidation or decomposition during catalytic applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
